Methyl 2-amino-3-ethylpentanoate hydrochloride
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Overview
Description
“Methyl 2-amino-3-ethylpentanoate hydrochloride” is a chemical compound with the CAS Number: 872607-79-9 . It has a molecular weight of 195.69 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H17NO2.ClH/c1-4-6(5-2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H
. This code provides a specific textual representation of the compound’s molecular structure.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Methyl 2-amino-3-ethylpentanoate hydrochloride is a compound that serves as an intermediate in the synthesis of various chemicals. One study demonstrated its utility in the reaction with hydroxylamine hydrochloride, leading to the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring opening and oximation process. This complex reaction was elucidated using NMR and X-ray techniques, showcasing the compound's role in facilitating novel organic transformations (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).
Anticancer Drug Synthesis
In the realm of medicinal chemistry, this compound has been implicated in the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar chemical precursors, were synthesized and characterized. These complexes demonstrated significant cytotoxicity against a range of human tumor cell lines, indicating the compound's potential as a precursor in developing anticancer therapies (Basu Baul, Basu, Vos, & Linden, 2009).
Biofuel Production
Research into sustainable energy has also benefited from the study of this compound and related compounds. In biofuel production, pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are related to this compound, have been identified as potential biofuel candidates. Through metabolic engineering, microbial strains have been developed to produce these isomers, highlighting the role of similar compounds in advancing biofuel technologies (Cann & Liao, 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-3-ethylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(5-2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQSTNFFXUCAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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